5-Bromo-2-(2-methylphenoxy)aniline
Overview
Description
5-Bromo-2-(2-methylphenoxy)aniline: is an organic compound with the molecular formula C13H12BrNO and a molecular weight of 278.14 g/mol . This compound is characterized by a bromine atom attached to the benzene ring, which is further substituted with a 2-methylphenoxy group and an aniline group. It is commonly used in proteomics research and various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(2-methylphenoxy)aniline can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses a palladium catalyst and boronic acid derivatives under mild and functional group-tolerant conditions .
Industrial Production Methods: In industrial settings, the preparation of bromoaniline derivatives often involves the reaction of a substrate with copper bromide (CuBr2) in a solvent such as tetrahydrofuran . This method is advantageous due to its high selectivity, high yield, and environmentally friendly nature .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-(2-methylphenoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
5-Bromo-2-(2-methylphenoxy)aniline has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and in cross-coupling reactions.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(2-methylphenoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately affecting the biological function of the target molecules .
Comparison with Similar Compounds
5-Bromo-2-methylaniline: This compound is similar in structure but lacks the 2-methylphenoxy group.
2-(2-Methylphenoxy)aniline: This compound is similar but does not contain the bromine atom.
Uniqueness: 5-Bromo-2-(2-methylphenoxy)aniline is unique due to the presence of both the bromine atom and the 2-methylphenoxy group, which confer specific chemical properties and reactivity. These structural features make it a valuable compound in various chemical and biological applications.
Properties
IUPAC Name |
5-bromo-2-(2-methylphenoxy)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO/c1-9-4-2-3-5-12(9)16-13-7-6-10(14)8-11(13)15/h2-8H,15H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJXSQOXCNXRFAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=C(C=C(C=C2)Br)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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